1-(Hexyloxy)-4-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 4-methylphenol (p-cresol) reacts with hexyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexyloxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Hexanoic acid, 4-methylbenzoic acid.
Reduction: Hexanol, 4-methylcyclohexane.
Substitution: 4-bromo-1-(hexyloxy)-2-methylbenzene, 4-nitro-1-(hexyloxy)-2-methylbenzene.
Scientific Research Applications
1-(Hexyloxy)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy group can enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites. The methyl group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
1-(Butyloxy)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(Octyloxy)-4-methylbenzene: Similar structure but with a longer alkyl chain.
1-(Hexyloxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(Hexyloxy)-4-methylbenzene is unique due to its specific combination of a hexyloxy group and a methyl group on the benzene ring. This combination imparts distinct physicochemical properties, such as solubility, boiling point, and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-hexoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXFRHKBLSRVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568992 | |
Record name | 1-(Hexyloxy)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57792-40-2 | |
Record name | 1-(Hexyloxy)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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